![molecular formula C22H21N3O3 B2814714 2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920114-92-7](/img/structure/B2814714.png)
2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a key component in a variety of bioactive heterocyclic compounds and has a wide range of biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic or aliphatic aldehydes .Molecular Structure Analysis
The benzimidazole structure is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its structural resemblance to natural nucleotides allows benzimidazole and its analogues to exhibit numerous medicinal and pharmacological performances .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Scientific Research Applications
- Furan derivatives have gained attention due to their remarkable therapeutic efficacy. In the realm of medicinal chemistry, furan-containing compounds exhibit antibacterial properties against both gram-positive and gram-negative bacteria .
- Recent studies have explored furan chalcone scaffolds, including those derived from 2-furyl compounds, as potential urease inhibitors. These compounds exhibit promising therapeutic inhibition against bacterial urease enzymes .
Antibacterial Activity
Urease Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-16-6-4-7-17(14-16)27-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-28-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKKXMQRLZXZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide |
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